molecular formula C18H16ClN3O5S2 B2828341 Ethyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865247-50-3

Ethyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2828341
CAS RN: 865247-50-3
M. Wt: 453.91
InChI Key: XLFSBUKKZDANLT-UZYVYHOESA-N
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Description

“Ethyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate” is a chemical compound with the molecular formula C18H16ClN3O5S2. Its average mass is 453.920 Da and its monoisotopic mass is 453.022003 Da .

Scientific Research Applications

Tautomeric Studies and Synthesis Pathways

Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a compound related to the specified chemical, exhibits interesting tautomeric behaviors and has been studied for its potential in synthesizing various derivatives. For instance, its reaction under certain conditions has been explored for the synthesis of different substituted derivatives, demonstrating the compound's versatility in chemical synthesis (Carrington et al., 1972).

Antioxidant Capacities and Degradation Products

Research into derivatives of benzothiazole, such as the widely used ABTS radical cation, has unveiled their interactions with polyphenols, leading to the identification of degradation products. This indicates the compound's role in studying antioxidant capacities and the stability of radical cations in the presence of antioxidants (Osman et al., 2006).

Biological Activity and Pharmacological Potential

Several studies have explored the biological activity of benzothiazole derivatives, including antimicrobial and antitumor evaluations. For example, novel benzothiazole sulfonamides have shown significant cytotoxic activity against various cancer cell lines, highlighting the compound's potential in pharmacological research (Tomorowicz et al., 2020).

Synthetic Applications and Methodologies

Ethyl 2-(2-benzothiazolylsulfinyl)acetates have been utilized as reagents in the synthesis of biologically active and organic compounds. Their application demonstrates the utility of benzothiazole derivatives in creating structures relevant to natural products and chiral compounds, showcasing their significance in synthetic organic chemistry (Du et al., 2012).

Sensor Development and Molecular Docking Studies

Benzothiazole-based receptors have been designed for the selective detection of metal ions like Cu2+ and Hg2+ in semi-aqueous media. These findings are critical for the development of new chemosensors and for understanding the molecular interactions through docking studies (Wagh et al., 2015).

properties

IUPAC Name

ethyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5S2/c1-2-27-16(23)10-22-14-8-7-11(29(20,25)26)9-15(14)28-18(22)21-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFSBUKKZDANLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

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